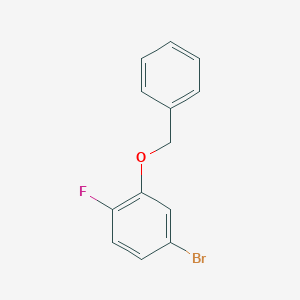
2-(ベンジルオキシ)-4-ブロモ-1-フルオロベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-bromo-1-fluorobenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
2-(Benzyloxy)-4-bromo-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxy Substitution: The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with the brominated and fluorinated benzene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-4-bromo-1-fluorobenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The bromo and fluoro groups can participate in various substitution reactions. For example, nucleophilic substitution with amines can form corresponding anilines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C with H2, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzene derivatives with hydrogen replacing the bromo group.
Substitution: Aniline derivatives, thiophenols, and ethers.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-4-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-4-iodo-1-fluorobenzene: Similar structure but with an iodine atom instead of bromine.
2-(Benzyloxy)-4-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(Benzyloxy)-4-bromo-1-fluorobenzene is unique due to the combination of bromo and fluoro substituents, which impart distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing (fluoro) and electron-donating (benzyloxy) groups on the benzene ring makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
4-bromo-1-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYWJXRBIPEDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














